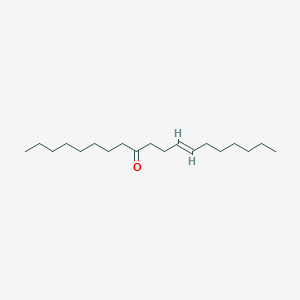
(E)-nonadec-12-en-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-nonadec-12-en-9-one is an organic compound belonging to the class of alkenes and ketones It is characterized by a long carbon chain with a double bond at the 12th position and a ketone functional group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-nonadec-12-en-9-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Another method involves the use of the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a ketone to form the corresponding alcohol, which can then be dehydrated to yield the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Grignard reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(E)-nonadec-12-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or hydrogen halides (HCl, HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
(E)-nonadec-12-en-9-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene and ketone reactivity.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-nonadec-12-en-9-one involves its interaction with various molecular targets. The double bond and ketone functional group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with biological molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
(E)-nonadec-12-en-9-one can be compared with other similar compounds, such as:
(Z)-nonadec-12-en-9-one: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Nonadecane: A saturated hydrocarbon with no double bonds or functional groups, which has different reactivity and applications.
Nonadecanone: A ketone with a similar carbon chain length but without the double bond, which affects its chemical behavior and uses.
Properties
Molecular Formula |
C19H36O |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(E)-nonadec-12-en-9-one |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12+ |
InChI Key |
LLUGFFSGUQULMF-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCCCCC(=O)CC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)CCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



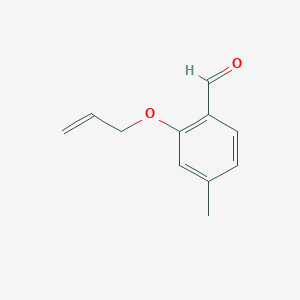

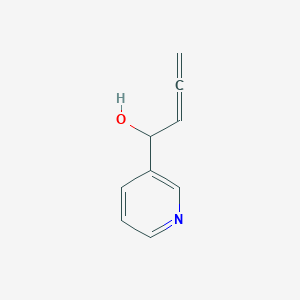
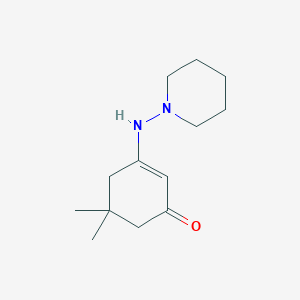
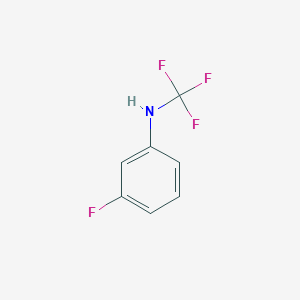
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)



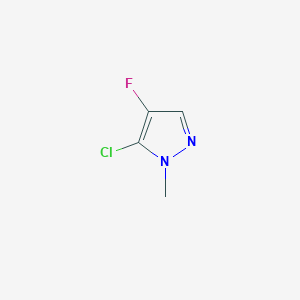
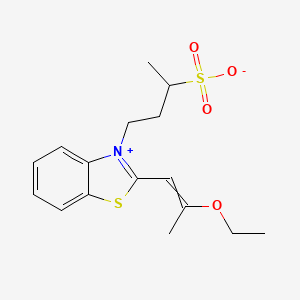
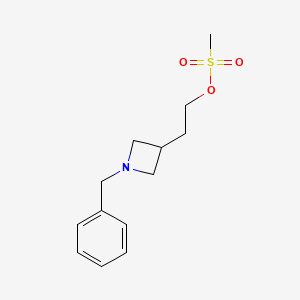
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
